2-[6-(4-Methoxyphenyl)pyridazin-3-ylthio]acetamide
Description
2-[6-(4-Methoxyphenyl)pyridazin-3-ylthio]acetamide is a heterocyclic acetamide derivative characterized by a pyridazine core substituted with a 4-methoxyphenyl group at the 6-position and a thioether-linked acetamide moiety at the 3-position.
Properties
IUPAC Name |
2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-18-10-4-2-9(3-5-10)11-6-7-13(16-15-11)19-8-12(14)17/h2-7H,8H2,1H3,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLCIRSUCPBOCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-Methoxyphenyl)pyridazin-3-ylthio]acetamide typically involves the reaction of 4-methoxyphenylhydrazine with a suitable acylating agent to form the pyridazinone coreThe reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-Methoxyphenyl)pyridazin-3-ylthio]acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridazinone core can be reduced to form dihydropyridazinone derivatives.
Substitution: The thioacetamide group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of dihydropyridazinone derivatives.
Substitution: Formation of various substituted pyridazinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Potential use in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[6-(4-Methoxyphenyl)pyridazin-3-ylthio]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle : The target compound’s pyridazine core differs from imidazothiazole (5h) and quinazoline (38) systems, which may alter electronic properties and binding interactions. Pyridazine’s electron-deficient nature could influence receptor affinity compared to electron-rich cores like imidazothiazole .
- However, 5h’s chloropyridinyl substituent introduces electronegativity, possibly affecting solubility (melting point: 108–110°C vs. 215–217°C for chlorophenyl analogs) .
- Synthetic Accessibility : Compound 5h achieved an 81% yield, indicating efficient synthesis for methoxyphenyl derivatives, though the target compound’s synthetic route is unspecified .
Pharmacological Activity Comparisons
Anticancer Activity :
- Compounds with 4-methoxyphenyl-acetamide motifs, such as 38 and 39 in , exhibited potent activity against HCT-1, MCF-7, and PC-3 cell lines in MTT assays . The target compound’s pyridazine-thioacetamide scaffold may similarly interact with cancer cell targets, though direct data are needed.
Metabolic and Pharmacokinetic Profiles :
- Benzothiazole derivatives with trifluoromethyl groups () likely exhibit enhanced metabolic stability due to fluorine’s electronegativity, a feature absent in the target compound .
Physicochemical Properties
- Lipophilicity : The 4-methoxyphenyl group increases hydrophobicity compared to chlorophenyl or fluorophenyl substituents, favoring passive diffusion across cell membranes .
- Solubility : Lower melting points in methoxyphenyl derivatives (e.g., 5h at 108–110°C) suggest reduced crystallinity and improved solubility compared to chlorophenyl analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
